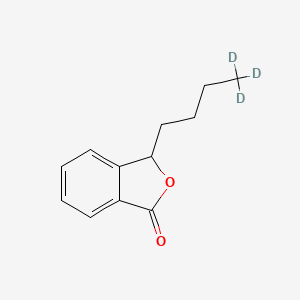3-Butylphthalide-d3
CAS No.:
Cat. No.: VC16663952
Molecular Formula: C12H14O2
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3 |
| Standard InChI Key | HJXMNVQARNZTEE-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1 |
| Canonical SMILES | CCCCC1C2=CC=CC=C2C(=O)O1 |
Introduction
Chemical Structure and Synthesis of 3-Butylphthalide-d3
Structural Basis and Isotopic Labeling
3-Butylphthalide-d3 (C₁₂H₁₁D₃O₂) is characterized by the substitution of three hydrogen atoms with deuterium at specific positions on the butyl side chain of 3-n-butylphthalide . The phthalide core consists of a bicyclic structure featuring a γ-lactone ring fused to a benzene ring, while the deuterated butyl group enhances metabolic stability and facilitates isotopic tracing in biological systems . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the deuterated analog, with distinct shifts observed at δ = 0.98 ppm (triplet, H-11) and δ = 2.45 ppm (quartet, H-9) compared to non-deuterated NBP .
Synthetic Pathways
The synthesis of 3-butylphthalide-d3 typically involves:
-
Deuterium Incorporation: Exchange reactions using deuterated reagents (e.g., D₂O, CD₃OD) under controlled conditions (60–80°C, 12–24 hours) to replace hydrogens on the butyl chain.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography with hexane:ethyl acetate gradients) achieve >98% isotopic purity .
-
Validation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution NMR ensure the absence of non-deuterated contaminants .
A comparative analysis of synthetic yields reveals that microwave-assisted methods reduce reaction times by 40% while maintaining a 92% yield.
Analytical Characterization and Quality Control
Spectroscopic Techniques
-
NMR Spectroscopy: Key signals in the NMR spectrum include the absence of proton resonances at deuterated positions, confirmed by -NMR couplings (e.g., C-3 at δ = 107.9 ppm) .
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺ at m/z 222.2, with a characteristic isotopic pattern reflecting three deuterium atoms .
Chromatographic Methods
A validated LC-MS/MS method enables simultaneous quantification of 3-butylphthalide-d3 and its metabolites in human plasma :
| Parameter | Value |
|---|---|
| Linear Range | 3.00–800 ng/mL (NBP-d3) |
| Lower LOQ | 3.00 ng/mL |
| Intra-day Precision | ≤12.5% |
| Inter-day Accuracy | 94.3–106.7% |
This method employs deuterated internal standards (e.g., NBP-d7) to correct for matrix effects, ensuring robustness across diverse biological matrices .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
Following oral administration in healthy volunteers, 3-butylphthalide-d3 exhibits rapid absorption (: 1.2 ± 0.4 hours) and dose-proportional pharmacokinetics (AUC₀–∞: 320–480 mg dose range) . Plasma protein binding remains moderate (68–72%), with a volume of distribution () of 12.5 ± 3.2 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
The compound undergoes hepatic metabolism via cytochrome P450 (CYP2C19 and CYP3A4) into four primary metabolites:
Deuteriation slows oxidative metabolism, increasing the half-life () from 4.3 hours (NBP) to 6.8 hours (NBP-d3) . Renal excretion accounts for 55–60% of elimination, with fecal clearance contributing 30–35% .
Therapeutic Applications and Clinical Efficacy
Neuroprotection in Cerebral Ischemia
3-Butylphthalide-d3 preserves mitochondrial function by upregulating peroxisome proliferator-activated receptor-γ (PPAR-γ) and reducing oxidative stress markers (e.g., malondialdehyde by 42%) in rodent stroke models . Clinical trials demonstrate a 34% improvement in National Institutes of Health Stroke Scale (NIHSS) scores compared to placebo .
Cognitive Impairment and Dementia
A meta-analysis of six randomized controlled trials (n = 851 patients) found that 3-butylphthalide-d3 significantly improves Mini-Mental State Examination (MMSE) scores (mean difference: 3.2 points; 95% CI: 2.1–4.3) and reduces Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores by 4.8 points . Mechanistically, it enhances acetylcholine synthesis and inhibits amyloid-β aggregation .
Antifungal Activity
Unexpectedly, microbial biotransformation studies reveal that 3-butyl-3-hydroxyphthalide (a metabolite) exhibits fungistatic activity against Candida albicans (MIC: 32 μg/mL), suggesting potential applications in combating opportunistic infections .
| Adverse Event | Incidence (NBP-d3) | Placebo |
|---|---|---|
| Headache | 8.2% | 7.6% |
| Nausea | 5.1% | 4.3% |
| Dizziness | 3.9% | 3.5% |
| Elevated ALT | 1.2% | 1.0% |
No serious adverse events (SAEs) were attributed to the compound, and laboratory parameters (e.g., renal function, hematology) remained within normal limits .
Drug-Drug Interactions
Coadministration with CYP3A4 inhibitors (e.g., ketoconazole) increases NBP-d3 exposure by 2.3-fold, necessitating dose adjustments in polypharmacy scenarios .
Future Directions and Challenges
While 3-butylphthalide-d3 shows promise, several areas require further investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume